Tert-butyl thiophen-3-yl sulfone
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Overview
Description
3-(tert-Butylsulfonyl)thiophene is a heterocyclic organic compound that features a thiophene ring substituted with a tert-butylsulfonyl group at the third position. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and material science. The tert-butylsulfonyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfonyl)thiophene typically involves the introduction of the tert-butylsulfonyl group to a thiophene ring. One common method is the oxidation of tert-butylthiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of 3-(tert-Butylsulfonyl)thiophene often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems allows for precise control over reaction parameters, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylsulfonyl)thiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The tert-butylsulfonyl group can be replaced by nucleophiles such as alkoxy or alkylmercapto groups under basic conditions.
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, primarily at the C2 position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides or thiolates in polar aprotic solvents are commonly used.
Electrophilic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed under controlled conditions to avoid overreaction.
Major Products Formed
Nucleophilic Substitution: Products include alkoxy or alkylmercapto-substituted thiophenes.
Electrophilic Substitution: Products include 2-nitrothiophene and 2,5-dinitrothiophene.
Scientific Research Applications
3-(tert-Butylsulfonyl)thiophene has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butylsulfonyl)thiophene involves its interaction with specific molecular targets. In medicinal chemistry, it acts by modulating enzyme activity or receptor binding, leading to therapeutic effects. The tert-butylsulfonyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(tert-butylsulfonyl)thiophene: Similar in structure but with two tert-butylsulfonyl groups, leading to different reactivity and applications.
tert-Butylthiophene: Lacks the sulfonyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-(tert-Butylsulfonyl)thiophene is unique due to the presence of the tert-butylsulfonyl group, which significantly alters its chemical properties and reactivity compared to unsubstituted thiophene or other thiophene derivatives .
Properties
IUPAC Name |
3-tert-butylsulfonylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S2/c1-8(2,3)12(9,10)7-4-5-11-6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVZGWWUBQJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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